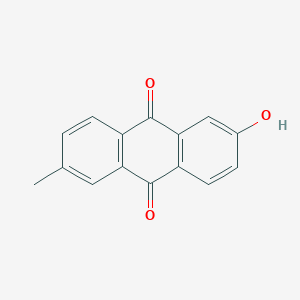
2-Hydroxy-6-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-methylanthracene-9,10-dione is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its distinctive structure, which includes a hydroxyl group at the 2-position and a methyl group at the 6-position on the anthracene ring system. Anthraquinones are widely studied due to their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylanthracene-9,10-dione typically involves the oxidation of anthracene derivatives. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid (AcOH) to introduce the quinone functionality at the 9,10-positions . Another approach involves the methylation of hydroxyanthraquinones using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) .
Industrial Production Methods: Industrial production of anthraquinone derivatives often employs large-scale oxidation processes. For instance, the oxidation of 2-methylanthracene using potassium permanganate (KMnO4) in an alkaline medium can yield this compound . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-methylanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like methyl iodide (CH3I) and bases such as potassium carbonate (K2CO3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include hydroquinone derivatives, substituted anthraquinones, and complex quinones .
Scientific Research Applications
2-Hydroxy-6-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Industry: The compound is used in the production of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methylanthracene-9,10-dione involves its interaction with cellular components. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to apoptosis in cancer cells . It also activates signaling pathways such as the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis .
Comparison with Similar Compounds
Physcion: A dihydroxyanthraquinone with similar biological activities.
Emodin: Another anthraquinone derivative known for its anticancer and anti-inflammatory properties.
Chrysophanol: Exhibits antimicrobial and antioxidant activities.
Uniqueness: 2-Hydroxy-6-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl and methyl groups at the 2- and 6-positions, respectively, differentiate it from other anthraquinones, influencing its solubility, stability, and interaction with biological targets .
Properties
CAS No. |
83312-50-9 |
|---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-hydroxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c1-8-2-4-10-12(6-8)14(17)11-5-3-9(16)7-13(11)15(10)18/h2-7,16H,1H3 |
InChI Key |
CNQZUXVUOANMGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















